
(10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate is a complex organic compound that combines a long-chain fatty acid derivative with a naphthalene carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate typically involves esterification reactions. One common method is the reaction between (10R)-2-oxononadecanoic acid and naphthalene-2-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
(10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with cellular pathways. The naphthalene moiety may intercalate with DNA, affecting gene expression and cellular functions. Additionally, the long-chain fatty acid derivative can integrate into cell membranes, altering membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
(10R)-2-Oxononadecan-10-YL benzoate: Similar structure but with a benzoate ester instead of a naphthalene carboxylate.
(10R)-2-Oxononadecan-10-YL phenylacetate: Contains a phenylacetate ester group.
(10R)-2-Oxononadecan-10-YL salicylate: Features a salicylate ester group.
Uniqueness
(10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties. The naphthalene ring system can engage in π-π interactions and has a higher degree of aromaticity compared to other similar compounds, making it particularly useful in applications requiring strong molecular interactions.
Properties
CAS No. |
854018-85-2 |
|---|---|
Molecular Formula |
C30H44O3 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
[(10R)-2-oxononadecan-10-yl] naphthalene-2-carboxylate |
InChI |
InChI=1S/C30H44O3/c1-3-4-5-6-7-10-13-20-29(21-14-11-8-9-12-17-25(2)31)33-30(32)28-23-22-26-18-15-16-19-27(26)24-28/h15-16,18-19,22-24,29H,3-14,17,20-21H2,1-2H3/t29-/m1/s1 |
InChI Key |
IFVNVFQJWVCNJO-GDLZYMKVSA-N |
Isomeric SMILES |
CCCCCCCCC[C@H](CCCCCCCC(=O)C)OC(=O)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)C)OC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


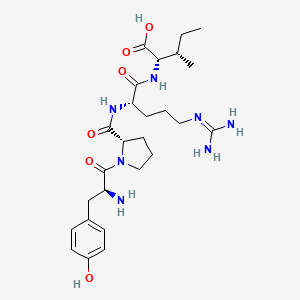
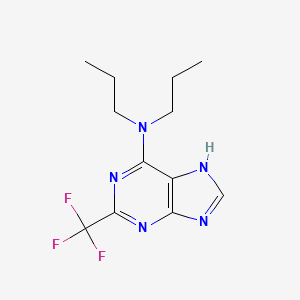
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
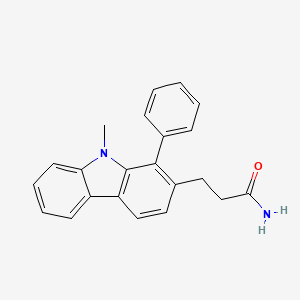

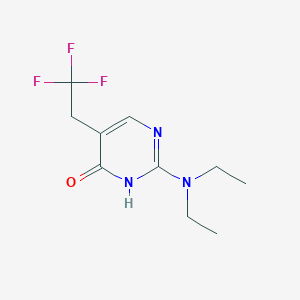
![Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane](/img/structure/B14203212.png)

![Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]-](/img/structure/B14203218.png)
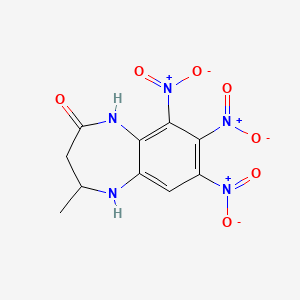
![5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14203234.png)

